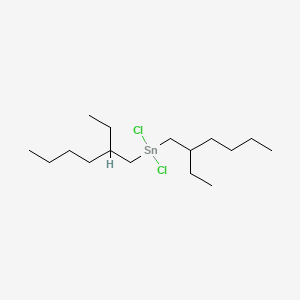

Bis(2-ethylhexyl)tin dichloride

CAS No.: 25430-97-1

Cat. No.: VC18959987

Molecular Formula: C16H34Cl2Sn

Molecular Weight: 416.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25430-97-1 |

|---|---|

| Molecular Formula | C16H34Cl2Sn |

| Molecular Weight | 416.1 g/mol |

| IUPAC Name | dichloro-bis(2-ethylhexyl)stannane |

| Standard InChI | InChI=1S/2C8H17.2ClH.Sn/c2*1-4-6-7-8(3)5-2;;;/h2*8H,3-7H2,1-2H3;2*1H;/q;;;;+2/p-2 |

| Standard InChI Key | AETSVNICMJFWQY-UHFFFAOYSA-L |

| Canonical SMILES | CCCCC(CC)C[Sn](CC(CC)CCCC)(Cl)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Bis(2-ethylhexyl)tin dichloride, systematically named dichlorobis(2-ethylhexyl)stannane, belongs to the class of dialkyltin dichlorides. Its IUPAC name reflects the two 2-ethylhexyl substituents and two chloride ligands bound to tin . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 25430-97-1 | |

| Molecular Formula | C₁₆H₃₄Cl₂Sn | |

| SMILES | CCCCC(CC)CSn(Cl)Cl | |

| InChI Key | AETSVNICMJFWQY-UHFFFAOYSA-L |

The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS), with ¹¹⁹Sn-NMR chemical shifts typically observed between δ -100 to -150 ppm, consistent with tetracoordinated tin centers .

Synthesis and Industrial Production

Synthetic Pathways

Bis(2-ethylhexyl)tin dichloride is synthesized through the reaction of tin metal or tin(IV) chloride with 2-ethylhexyl Grignard reagents. A representative method involves:

This exothermic reaction requires anhydrous conditions and is typically conducted in tetrahydrofuran (THF) or diethyl ether. Purification involves fractional distillation under reduced pressure to isolate the product .

Scalability and Challenges

Industrial production faces challenges due to the compound’s sensitivity to hydrolysis and oxidation. Residual chloride ions can catalyze decomposition, necessitating strict moisture control . Recent patents highlight advancements in catalytic systems using heteropoly acids to improve yield and reduce byproducts .

Physicochemical Properties

The compound’s hydrophobicity and low polarity facilitate its use in non-aqueous systems, though hydrolysis in acidic or alkaline conditions generates toxic byproducts like bis(2-ethylhexyl)tin oxide .

Applications and Industrial Relevance

Catalysis and Polymer Chemistry

Bis(2-ethylhexyl)tin dichloride serves as a precursor for organotin stabilizers in polyvinyl chloride (PVC) production. Its derivatives, such as bis(2-ethylhexyl)tin mercaptoacetates, prevent thermal degradation by scavenging HCl generated during PVC processing .

Niche Uses

-

Lubricant Additives: Enhances thermal stability in high-temperature greases.

-

Biocidal Coatings: Limited use in antimicrobial paints due to regulatory restrictions .

Toxicology and Health Impacts

Acute and Chronic Toxicity

Studies on analogous organotin compounds (e.g., dibutyltin dichloride) reveal dose-dependent toxicity:

-

Reproductive Toxicity: Reduced thymus weight and immunosuppression observed in rats at 25 mg/kg/day .

-

Neurotoxicity: Chronic exposure linked to hippocampal damage and cognitive deficits .

Bis(2-ethylhexyl)tin dichloride itself hydrolyzes in gastric fluid to monochloride derivatives, which exhibit lower toxicity compared to dichlorides .

Environmental Persistence

The compound’s lipophilicity () predisposes it to bioaccumulation in aquatic organisms, with reported bioconcentration factors (BCF) exceeding 1,000 in fish .

Recent Research Advancements

Alternatives and Green Chemistry

Research focuses on non-toxic stabilizers like calcium-zinc complexes to replace organotin compounds in PVC production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume